
5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The incorporation of fluorine into pyrimidine structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione typically involves the reaction of 4-fluorobenzoyl chloride with pyrimidine-2,4(1h,3h)-dione under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Wirkmechanismus
The mechanism of action of 5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. For example, fluorinated pyrimidines can inhibit the activity of thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. This makes them effective in the treatment of certain cancers. Additionally, the compound may interact with other enzymes and proteins, affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione can be compared with other fluorinated pyrimidines such as 5-fluorouracil and 5-fluoro-2’-deoxyuridine. These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. For instance:
5-Fluorouracil: Widely used as an anticancer agent, it inhibits thymidylate synthase and incorporates into RNA and DNA, disrupting their function.
5-Fluoro-2’-deoxyuridine: Another anticancer agent, it is more specific in its action on DNA synthesis.
Eigenschaften
CAS-Nummer |
724-03-8 |
|---|---|
Molekularformel |
C11H7FN2O3 |
Molekulargewicht |
234.18 g/mol |
IUPAC-Name |
5-(4-fluorobenzoyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)9(15)8-5-13-11(17)14-10(8)16/h1-5H,(H2,13,14,16,17) |
InChI-Schlüssel |
RFTLXQJGIIQXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
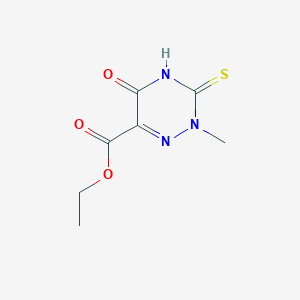
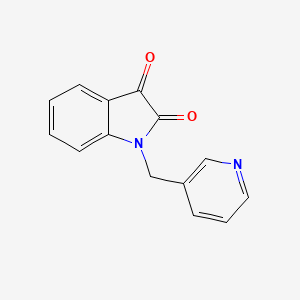
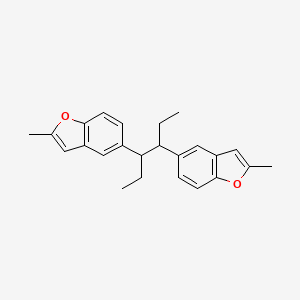
![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)
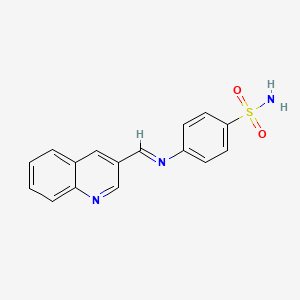
![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)
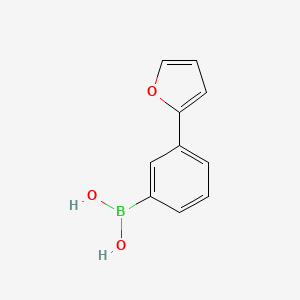
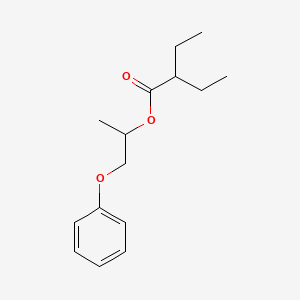

![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)
![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)
